molecular formula C7H3N5O6 B1652474 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-10-9

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B1652474
CAS No.: 144435-10-9
M. Wt: 253.13 g/mol
InChI Key: GDBMNBXUUXVCIS-UHFFFAOYSA-N
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Description

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C7H3N5O6 It is characterized by the presence of nitro groups at the 6 and 7 positions and a dihydropyrido[2,3-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step reactions. One common method includes the nitration of pyrido[2,3-b]pyrazine-2,3-dione derivatives. The reaction conditions often involve the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the desired positions .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors to improve reaction efficiency and safety, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is not fully understood. it is believed to interact with biological targets through its nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer processes, which could be crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential biological activities. This compound’s specific substitution pattern and electronic properties make it a valuable scaffold for developing new materials and pharmaceuticals .

Properties

IUPAC Name

6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N5O6/c13-6-7(14)10-4-2(8-6)1-3(11(15)16)5(9-4)12(17)18/h1H,(H,8,13)(H,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMNBXUUXVCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445792
Record name 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144435-10-9
Record name 1,4-Dihydro-6,7-dinitropyrido[2,3-b]pyrazine-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144435-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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